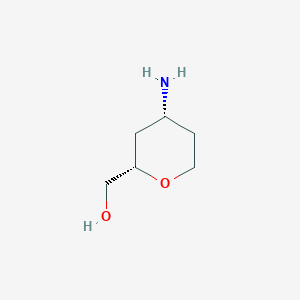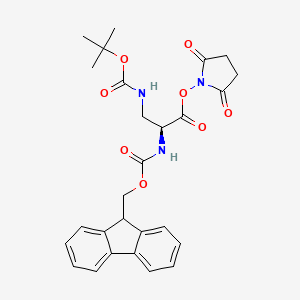![molecular formula C10H13Cl2NO2 B13335423 2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol](/img/structure/B13335423.png)
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol is a chemical compound with the molecular formula C10H13Cl2NO2 and a molecular weight of 250.12 g/mol . This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol typically involves a Mannich condensation reaction. This reaction is performed by heating a solution of 3-aminopropan-1-ol, formaldehyde, and 2,4-dichlorophenol in methanol . The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The compound can activate host immune responses, making it useful in the development of environmentally-safe pesticide alternatives . Its molecular targets include enzymes and receptors involved in immune signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol
- 2,4-Dichloro-6-{[(4-chlorophenylimino)methyl]phenol}
Uniqueness
2,4-Dichloro-6-{[(3-hydroxypropyl)amino]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl and amino groups allow for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C10H13Cl2NO2 |
|---|---|
Molekulargewicht |
250.12 g/mol |
IUPAC-Name |
2,4-dichloro-6-[(3-hydroxypropylamino)methyl]phenol |
InChI |
InChI=1S/C10H13Cl2NO2/c11-8-4-7(6-13-2-1-3-14)10(15)9(12)5-8/h4-5,13-15H,1-3,6H2 |
InChI-Schlüssel |
YWDMPRSRAXVNBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1CNCCCO)O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


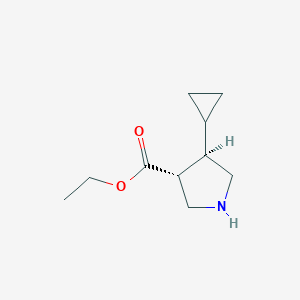
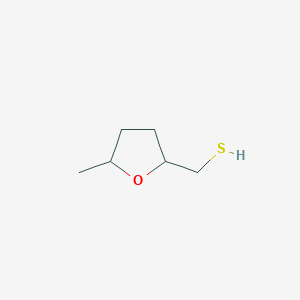

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]thian-3-amine](/img/structure/B13335358.png)
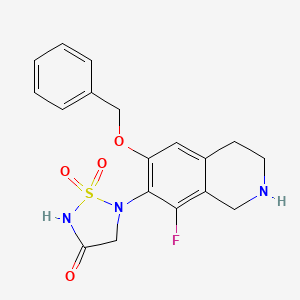
![2-[1-(4-Nitrobenzenesulfonyl)-2,3-dihydro-1H-indol-3-yl]ethan-1-amine](/img/structure/B13335367.png)
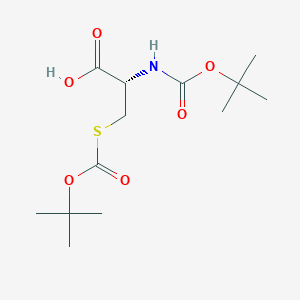
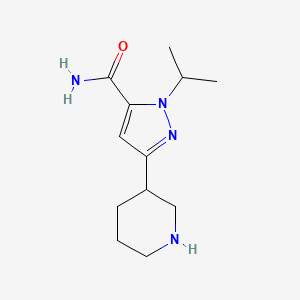
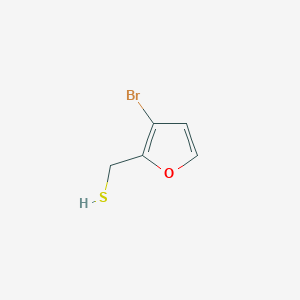
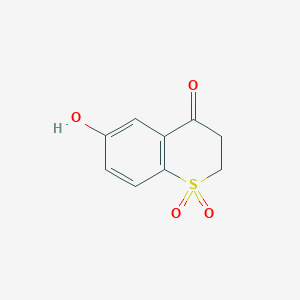
![4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13335404.png)
![1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13335417.png)
